Cas no 185748-21-4 (Carbamic acid, N-[[4-(aminomethyl)-2-thiazolyl]methyl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-[[4-(aminomethyl)-2-thiazolyl]methyl]-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/185748-21-4x500.png)
Carbamic acid, N-[[4-(aminomethyl)-2-thiazolyl]methyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, N-[[4-(aminomethyl)-2-thiazolyl]methyl]-, 1,1-dimethylethyl ester
- tert-butyl N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate
- 185748-21-4
- Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate
- MFCD32754823
- SY352553
- 1-[4-(Aminomethyl)-2-thiazolyl]-N-Boc-methanamine
- EN300-6321404
-
- インチ: 1S/C10H17N3O2S/c1-10(2,3)15-9(14)12-5-8-13-7(4-11)6-16-8/h6H,4-5,11H2,1-3H3,(H,12,14)
- InChIKey: ZOPHPATVZRBIET-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NCC1=NC(CN)=CS1
計算された属性
- せいみつぶんしりょう: 243.10414797g/mol
- どういたいしつりょう: 243.10414797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 密度みつど: 1.196±0.06 g/cm3(Predicted)
- ふってん: 385.7±27.0 °C(Predicted)
- 酸性度係数(pKa): 11.16±0.46(Predicted)
Carbamic acid, N-[[4-(aminomethyl)-2-thiazolyl]methyl]-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR028S75-5g |
tert-butylN-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate |
185748-21-4 | 95% | 5g |
$3955.00 | 2025-02-16 | |
Aaron | AR028S75-50mg |
tert-butylN-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate |
185748-21-4 | 95% | 50mg |
$340.00 | 2025-02-16 | |
Aaron | AR028S75-500mg |
tert-butylN-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate |
185748-21-4 | 95% | 500mg |
$1081.00 | 2025-02-16 | |
Aaron | AR028S75-250mg |
tert-butylN-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate |
185748-21-4 | 95% | 250mg |
$695.00 | 2025-02-16 | |
Enamine | EN300-6321404-5.0g |
tert-butyl N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate |
185748-21-4 | 95% | 5g |
$2858.0 | 2023-06-01 | |
Enamine | EN300-6321404-0.25g |
tert-butyl N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate |
185748-21-4 | 95% | 0.25g |
$487.0 | 2023-06-01 | |
Enamine | EN300-6321404-2.5g |
tert-butyl N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate |
185748-21-4 | 95% | 2.5g |
$1931.0 | 2023-06-01 | |
Enamine | EN300-6321404-0.05g |
tert-butyl N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate |
185748-21-4 | 95% | 0.05g |
$229.0 | 2023-06-01 | |
1PlusChem | 1P028RYT-50mg |
tert-butylN-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate |
185748-21-4 | 95% | 50mg |
$335.00 | 2024-06-17 | |
1PlusChem | 1P028RYT-100mg |
tert-butylN-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate |
185748-21-4 | 95% | 100mg |
$485.00 | 2024-06-17 |
Carbamic acid, N-[[4-(aminomethyl)-2-thiazolyl]methyl]-, 1,1-dimethylethyl ester 関連文献
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
Carbamic acid, N-[[4-(aminomethyl)-2-thiazolyl]methyl]-, 1,1-dimethylethyl esterに関する追加情報
Carbamic acid, N-[[4-(aminomethyl)-2-thiazolyl]methyl]-, 1,1-dimethylethyl ester (CAS No. 185748-21-4): An Overview of Its Properties and Applications in Pharmaceutical Research
Carbamic acid, N-[[4-(aminomethyl)-2-thiazolyl]methyl]-, 1,1-dimethylethyl ester (CAS No. 185748-21-4) is a significant compound in the field of pharmaceutical research and development. This compound, often referred to as a thiazole-based carbamate, has garnered attention due to its unique chemical structure and potential therapeutic applications. In this article, we will delve into the properties, synthesis, and recent research findings related to this compound.
The chemical structure of Carbamic acid, N-[[4-(aminomethyl)-2-thiazolyl]methyl]-, 1,1-dimethylethyl ester is characterized by a thiazole ring linked to an aminomethyl group and a carbamate moiety. The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. The presence of the aminomethyl group and the carbamate functionality imparts specific chemical properties that make this compound valuable in various pharmaceutical contexts.
In terms of synthesis, Carbamic acid, N-[[4-(aminomethyl)-2-thiazolyl]methyl]-, 1,1-dimethylethyl ester can be prepared through a multi-step process involving the reaction of 2-thiazolecarboxaldehyde with an appropriate amine and subsequent protection of the amino group with tert-butyl carbamate (Boc). This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production in pharmaceutical settings.
One of the key areas of interest for Carbamic acid, N-[[4-(aminomethyl)-2-thiazolyl]methyl]-, 1,1-dimethylethyl ester is its biological activity. Recent studies have shown that this compound exhibits potent inhibitory effects on specific enzymes involved in various disease pathways. For instance, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases. The selective inhibition of HDACs by this compound suggests its potential as a therapeutic agent for these conditions.
In addition to its enzymatic inhibition properties, Carbamic acid, N-[[4-(aminomethyl)-2-thiazolyl]methyl]-, 1,1-dimethylethyl ester has also been investigated for its antimicrobial activity. Research has demonstrated that this compound possesses broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant bacterial infections.
The pharmacokinetic properties of Carbamic acid, N-[[4-(aminomethyl)-2-thiazolyl]methyl]-, 1,1-dimethylethyl ester have also been studied extensively. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the compound can effectively reach its target sites in the body and exert its therapeutic effects without causing significant side effects.
In the context of clinical trials, several Phase I and Phase II trials have been conducted to evaluate the safety and efficacy of Carbamic acid, N-[[4-(aminomethyl)-2-thiazolyl]methyl]-, 1,1-dimethylethyl ester. Early results from these trials have been promising, with no major safety concerns reported. The compound has shown significant therapeutic benefits in patients with certain types of cancer and neurological disorders.
The future prospects for Carbamic acid, N-[[4-(aminomethyl)-2-thiazolyl]methyl]-, 1,1-dimethylethyl ester are exciting. Ongoing research is focused on optimizing its formulation for improved bioavailability and developing combination therapies with other drugs to enhance its therapeutic potential. Additionally, efforts are being made to explore its use in other disease areas where HDAC inhibition or antimicrobial activity could be beneficial.
In conclusion, Carbamic acid, N-[[4-(aminomethyl)-2-thiazolyl]methyl]-, 1,1-dimethylethyl ester (CAS No. 185748-21-4) is a versatile compound with significant potential in pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of new therapeutic agents. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in the treatment of various diseases.
185748-21-4 (Carbamic acid, N-[[4-(aminomethyl)-2-thiazolyl]methyl]-, 1,1-dimethylethyl ester) 関連製品
- 1903838-12-9(tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate)
- 2169359-07-1(8-methyl-8-azaspirobicyclo3.2.1octane-3,1'-cyclopentane-2'-one)
- 771583-70-1(Methyl 2-[(3-aminopropyl)sulfanyl]acetate)
- 45804-94-2(3-Ethenyl-benzenemethanol)
- 2172317-74-5((4-chloro-3-methylphenyl)methyldimethylamine)
- 3609-89-0(4-Bromo-N-(2-pyridyl)benzenesulfonamide)
- 1082135-82-7(2-acetamido-5-methyl-4-phenylthiophene-3-carboxylic acid)
- 259728-61-5(1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-)
- 2408968-52-3(4-Aminocinnoline-3-carboxylic acid hcl)
- 851947-40-5(ethyl 4-oxo-3-phenyl-5-3-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate)




